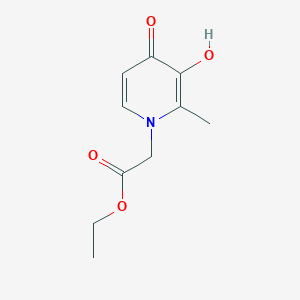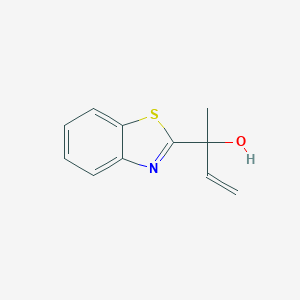
2-(2-Benzothiazolyl)-3-buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzothiazolyl)-3-buten-2-ol, also known as NSC-95397, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent in various diseases. This molecule belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-Benzothiazolyl)-3-buten-2-ol is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this molecule has been shown to inhibit the activity of various enzymes involved in cell growth and proliferation. It has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. It has also been found to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation.
Biochemical and Physiological Effects:
2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this molecule has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been found to reduce oxidative stress and inflammation, leading to the protection of neurons. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Benzothiazolyl)-3-buten-2-ol in lab experiments is its high purity and stability. This molecule can be synthesized in large quantities with high yield, making it suitable for various assays. It also has a low toxicity profile, which allows for higher concentrations to be used in experiments. However, one of the limitations of using this molecule is its limited solubility in water, which can affect its bioavailability and efficacy in vivo. It also requires further optimization for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Orientations Futures
For research and development include its applications in disease treatment and diagnosis, as well as the development of new benzothiazole derivatives.
Méthodes De Synthèse
The synthesis of 2-(2-Benzothiazolyl)-3-buten-2-ol involves the reaction of 2-mercaptobenzothiazole with acrolein in the presence of a base catalyst. The resulting product is then subjected to various purification steps to obtain the pure compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-(2-Benzothiazolyl)-3-buten-2-ol has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this molecule has shown promising results in inhibiting the growth and proliferation of cancer cells. It has also been found to induce apoptosis, a process that leads to the death of cancer cells. In neurodegenerative disorders, 2-(2-Benzothiazolyl)-3-buten-2-ol has been shown to protect neurons from oxidative stress and reduce inflammation, which are key factors in the progression of these diseases. In inflammation research, this molecule has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Propriétés
Numéro CAS |
193482-37-0 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-11(2,13)10-12-8-6-4-5-7-9(8)14-10/h3-7,13H,1H2,2H3 |
Clé InChI |
UNKQJMUKWALKMG-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
SMILES canonique |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
Synonymes |
2-Benzothiazolemethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



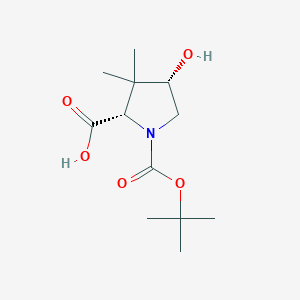
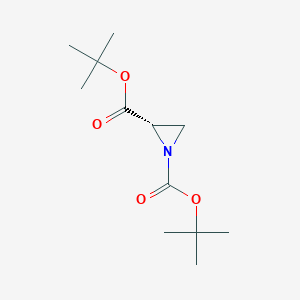
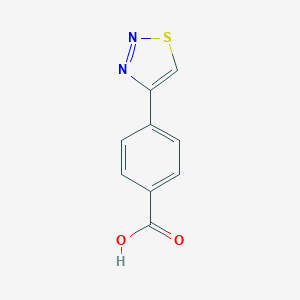

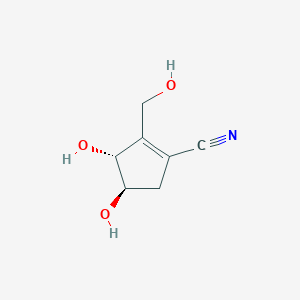
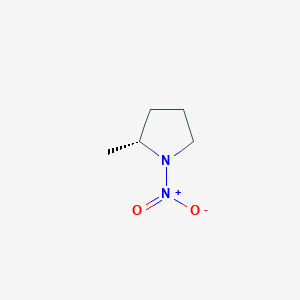
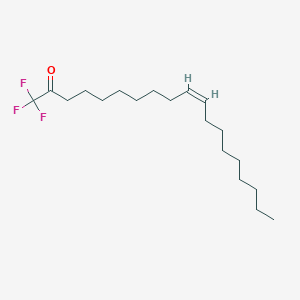


![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
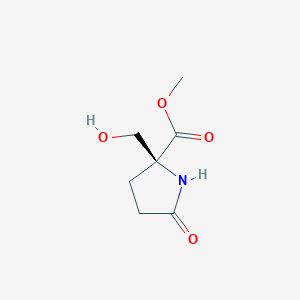
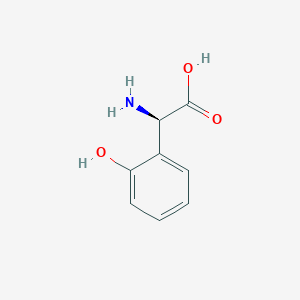
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
